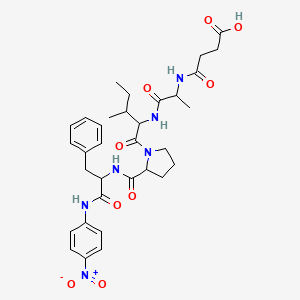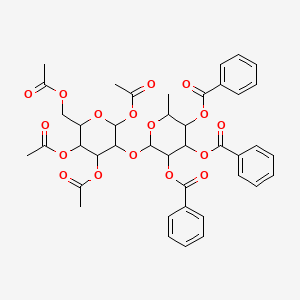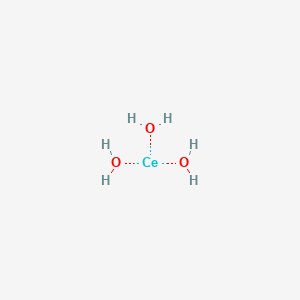
Cerium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium trihydrate is a compound that contains cerium, a rare earth element, combined with three molecules of water. Cerium is a member of the lanthanide series and is known for its various oxidation states, primarily +3 and +4. Cerium trihydrate is often used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium trihydrate can be synthesized through several methods. One common approach involves the reaction of cerium salts, such as cerium chloride or cerium nitrate, with water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the trihydrate compound.
Industrial Production Methods
In industrial settings, cerium trihydrate is often produced through a combination of sol-gel and hydrothermal methods. For example, cerium dioxide nanoparticles can be synthesized by using cerium(III) chloride heptahydrate as a cerium source, followed by a hydrothermal process . This method allows for the production of high-purity cerium trihydrate on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cerium trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cerium(III) acetate hydrate decomposes thermally to form cerium(IV) oxide through a series of intermediate products .
Common Reagents and Conditions
Common reagents used in reactions with cerium trihydrate include hydrogen peroxide, nitric acid, and various organic ligands. The reactions often require specific temperature and pressure conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions involving cerium trihydrate include cerium(IV) oxide, cerium hydroxide, and various cerium-organic complexes. These products have significant applications in catalysis and materials science.
Scientific Research Applications
Cerium trihydrate has a wide range of scientific research applications:
Medicine: Cerium trihydrate is used in the development of pharmaceuticals and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of cerium trihydrate involves its ability to undergo reversible oxidation-reduction reactions between the +3 and +4 oxidation states. This redox activity allows cerium trihydrate to interact with various molecular targets and pathways, making it an effective catalyst and antimicrobial agent .
Comparison with Similar Compounds
Cerium trihydrate can be compared with other cerium compounds, such as cerium(III) acetate hydrate and cerium(IV) oxide. While cerium(III) acetate hydrate is primarily used in chemical transformations, cerium(IV) oxide is widely used as a catalyst in automotive exhaust systems . The unique redox properties of cerium trihydrate make it particularly valuable in applications requiring reversible oxidation-reduction reactions.
List of Similar Compounds
- Cerium(III) acetate hydrate
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Cerium trihydrate stands out due to its specific hydration state and its versatility in various chemical and industrial applications.
Properties
Molecular Formula |
CeH6O3 |
|---|---|
Molecular Weight |
194.162 g/mol |
IUPAC Name |
cerium;trihydrate |
InChI |
InChI=1S/Ce.3H2O/h;3*1H2 |
InChI Key |
CHTSJYNSIMOAMK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


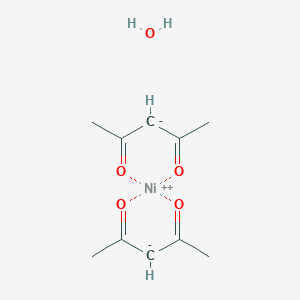
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
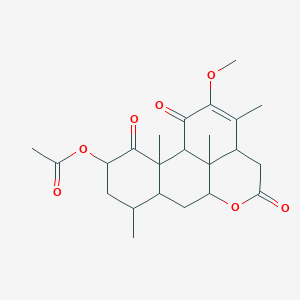
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
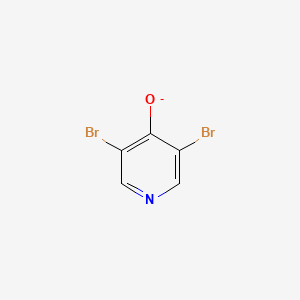
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
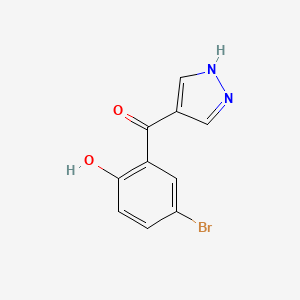
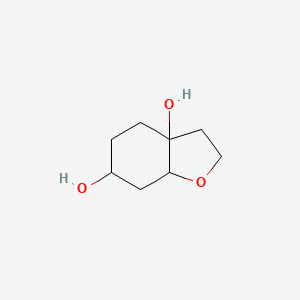

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)
